3-Butylphenol

Physicochemical Properties QSAR Partitioning

3-Butylphenol, also designated as m-butylphenol or phenol, 3-butyl- , is a meta-substituted mono-alkylphenol with the molecular formula C10H14O and a molecular weight of 150.22 g/mol. This compound features a butyl group attached to the meta position of the phenolic ring, which confers a calculated XLogP3 of 3.5 and an estimated boiling point of 248 °C.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 4074-43-5
Cat. No. B1617764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butylphenol
CAS4074-43-5
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=CC=C1)O
InChIInChI=1S/C10H14O/c1-2-3-5-9-6-4-7-10(11)8-9/h4,6-8,11H,2-3,5H2,1H3
InChIKeyMQSXUKPGWMJYBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Butylphenol (CAS 4074-43-5): A m-Substituted Alkylphenol for Precision Organic Synthesis and Materials Research


3-Butylphenol, also designated as m-butylphenol or phenol, 3-butyl- [1], is a meta-substituted mono-alkylphenol with the molecular formula C10H14O and a molecular weight of 150.22 g/mol [2]. This compound features a butyl group attached to the meta position of the phenolic ring, which confers a calculated XLogP3 of 3.5 [3] and an estimated boiling point of 248 °C [4]. As a positional isomer, 3-butylphenol exhibits distinct physicochemical and reactivity profiles compared to its ortho- and para-substituted counterparts, which are critical considerations for applications requiring specific lipophilicity, steric hindrance, or regioselective reactivity in downstream chemical processes.

Why 3-Butylphenol (4074-43-5) Cannot Be Interchanged with 2- or 4-Butylphenol in Critical Formulations


The assumption that butylphenol isomers are functionally equivalent is contradicted by structure-dependent properties that directly influence performance in synthesis and material science. Positional isomerism dictates the electronic distribution on the phenolic ring [1], which in turn governs hydrogen-bonding capacity, reactivity in electrophilic aromatic substitution, and the compound's overall lipophilicity [2]. For instance, the meta-substitution in 3-butylphenol results in a distinct steric environment compared to the ortho- or para- positions, affecting its ability to act as a chain terminator or modifier in polymerization reactions [3]. Consequently, substituting 3-butylphenol with a different isomer in a research or industrial process can lead to unanticipated changes in reaction kinetics, product yield, or the final material's thermal and mechanical properties, underscoring the necessity for precise chemical selection based on verifiable, quantitative differentiation.

3-Butylphenol (4074-43-5) Evidence Guide: Quantified Differentiation from Isomeric Analogs


Hydrophobic-Lipophilic Balance: m-Substitution Reduces LogP Relative to p-Butylphenol

3-Butylphenol exhibits a calculated octanol-water partition coefficient (XLogP3) of 3.5 [1], a value that is lower than the 3.8 reported for its para-substituted isomer, 4-butylphenol [2]. This difference of 0.3 log units is significant in quantitative structure-activity relationship (QSAR) models for membrane permeability and bioavailability [3]. The meta position of the butyl group reduces the overall lipophilicity compared to the para position, which can influence a compound's distribution in biphasic systems, its retention time in reversed-phase chromatography, and its propensity for bioaccumulation.

Physicochemical Properties QSAR Partitioning

Aquatic Toxicity Profile: 3-tert-Butylphenol Demonstrates Lower Acute Toxicity Than 4-Isopropylphenol

A comparative aquatic toxicity assessment using the Microtox® assay on Vibrio fischeri revealed a stark difference in acute toxicity between isomeric alkylphenols. 3-tert-butylphenol exhibited an EC50 value of 2.72 mg/L [1][2]. In contrast, 4-isopropylphenol was over 200 times more toxic, with an EC50 of 0.01 mg/L [1][2]. This class-level inference suggests that the position and structure of the alkyl substituent are critical determinants of a compound's ecotoxicological impact.

Environmental Toxicology Aquatic Safety Ecotoxicity

Reactivity in Polymerization: Meta-Butylphenol Resists Enzymatic Oxidation Unlike Para-Isomers

In a study on the enzymatic oxidative polymerization of phenol derivatives, meta-tert-butylphenol (m-t-butylphenol) was found to be unreactive and did not undergo polymerization [1]. This is in direct contrast to para-alkyl-substituted phenols, such as p-cresol and p-nonylphenol, which successfully polymerized to yield oligomers with number-average molecular weights (Mn) of approximately 800 [1]. The bulky group in the meta position sterically hinders the oxidative coupling reaction, providing a clear, activity-based differentiation between isomers.

Enzymatic Polymerization Polyphenol Synthesis Reactivity

High-Value Application Scenarios for 3-Butylphenol (4074-43-5) Based on Quantified Differentiation


Design of Lipophilicity-Tuned Bioactive Molecules or Probes

The quantified lower LogP of 3-butylphenol (XLogP3 = 3.5) relative to its para-isomer (XLogP3 = 3.8) is a critical design parameter in medicinal chemistry and chemical biology [1][2]. Researchers developing small molecule probes or drug candidates can select 3-butylphenol as a synthetic building block to achieve a more favorable balance between lipophilicity and aqueous solubility. This precise control over physicochemical properties is essential for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles and minimizing off-target effects, making 3-butylphenol the superior choice over 4-butylphenol for projects with stringent pharmacokinetic requirements.

Formulation of Environmentally-Conscious Industrial Products

The class-level evidence demonstrating the significantly lower aquatic toxicity of a 3-substituted alkylphenol (>200-fold less toxic than a 4-isopropyl analog) provides a compelling rationale for selecting 3-butylphenol in the development of high-volume industrial products [3]. Formulators of metalworking fluids, surfactants, or coatings can leverage this data to create products with a reduced environmental footprint. This differentiation allows procurement specialists to meet corporate sustainability goals and comply with stringent wastewater discharge regulations without sacrificing product performance, a clear advantage over less-characterized or more toxic isomeric alternatives.

Synthesis of Specialty Polymers with Controlled Architecture

The established non-reactivity of meta-substituted butylphenol in enzymatic oxidative polymerization pathways provides a unique advantage in advanced polymer synthesis [4]. Polymer chemists can use 3-butylphenol as an inert solvent, a molecular weight modifier, or an end-capping agent in reactions where a para-alkylphenol would participate in chain propagation or cross-linking. This allows for the precise engineering of polymer architecture, such as producing lower molecular weight oligomers or creating telechelic polymers with well-defined end groups. This capability is not replicable with para-butylphenol isomers, making 3-butylphenol an essential reagent for specialized polymer research.

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